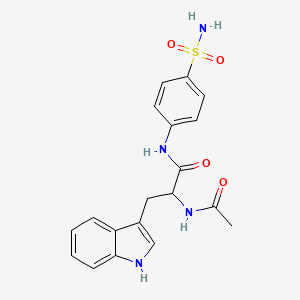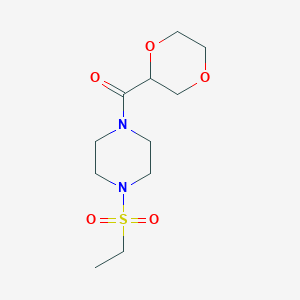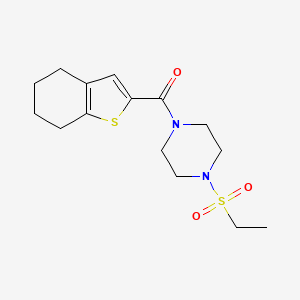
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide, also known as IND-24, is a synthetic compound that belongs to the class of indole-based molecules. The compound has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide is not fully understood. However, several studies have suggested that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide targets various signaling pathways involved in cancer development and progression. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a critical role in cell proliferation and survival. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to downregulate the expression of several oncogenic proteins, including c-Myc, cyclin D1, and survivin.
Biochemical and Physiological Effects
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit several biochemical and physiological effects in cancer cells. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Furthermore, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its potent antiproliferative activity against a variety of cancer cell lines. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
Several future directions for the development of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide as an anticancer agent can be identified. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Furthermore, future studies should focus on elucidating the exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide and identifying potential biomarkers for patient selection and monitoring. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in cancer patients.
Méthodes De Synthèse
The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting compound is then treated with acetic acid and acetic anhydride to yield 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide. The yield of the synthesis process is reported to be around 40%.
Applications De Recherche Scientifique
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12(24)22-18(10-13-11-21-17-5-3-2-4-16(13)17)19(25)23-14-6-8-15(9-7-14)28(20,26)27/h2-9,11,18,21H,10H2,1H3,(H,22,24)(H,23,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHXODOXBIMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)
![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)